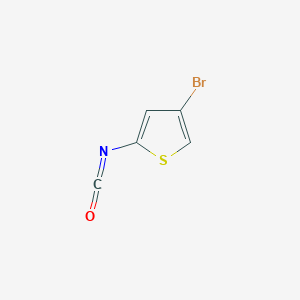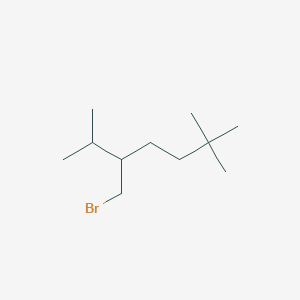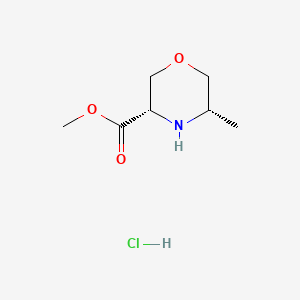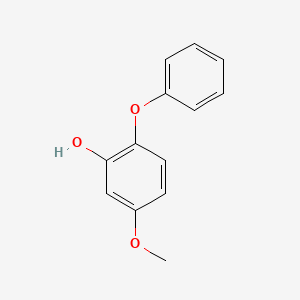![molecular formula C15H17BrN2O4 B13492315 1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)
1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, an oxolane moiety, and a diazinane-dione structure, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the bromination of a phenyl precursor. The oxolane moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the diazinane-dione ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and oxolane moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The diazinane-dione structure may play a role in modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-[(oxolan-3-yl)methoxy]aniline: Shares the brominated phenyl and oxolane moieties but lacks the diazinane-dione structure.
4-hydroxy-2-quinolones: Contains a quinolone ring system with similar biological activities.
Imidazole derivatives: Features a different heterocyclic structure but exhibits comparable chemical reactivity and biological properties.
Uniqueness
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is unique due to its combination of a brominated phenyl ring, oxolane moiety, and diazinane-dione structure. This distinct arrangement of functional groups contributes to its specific chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H17BrN2O4 |
|---|---|
Peso molecular |
369.21 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(oxolan-3-ylmethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H17BrN2O4/c16-11-1-2-13(22-9-10-4-6-21-8-10)12(7-11)18-5-3-14(19)17-15(18)20/h1-2,7,10H,3-6,8-9H2,(H,17,19,20) |
Clave InChI |
WKFRCVAMWOKKQC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1COC2=C(C=C(C=C2)Br)N3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)


![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)


